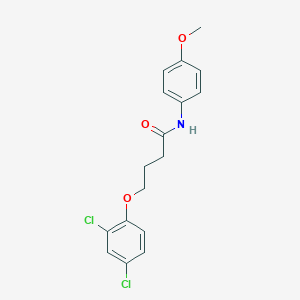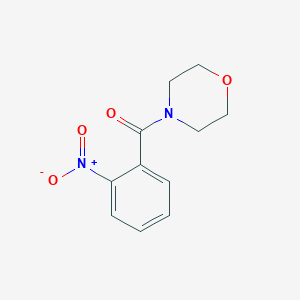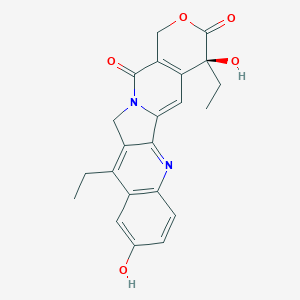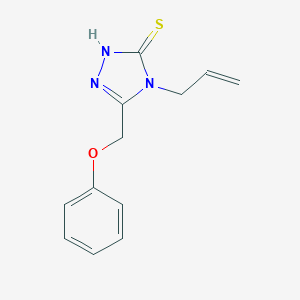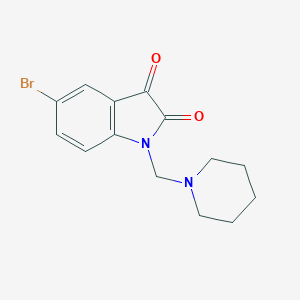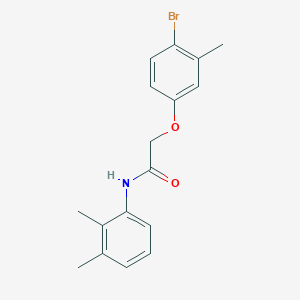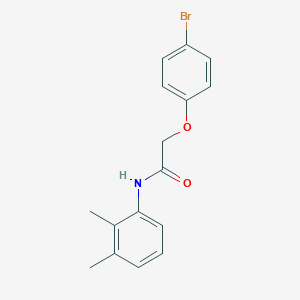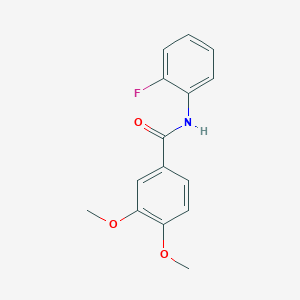![molecular formula C17H17N3 B187662 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile CAS No. 5795-18-6](/img/structure/B187662.png)
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile, also known as SP-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SP-1 is a spirocyclic compound that contains a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile is not fully understood. However, studies have shown that 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to modulate the activity of several neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Efectos Bioquímicos Y Fisiológicos
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has several biochemical and physiological effects. In cancer cells, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to inhibit cell growth and induce apoptosis. Inflammation in the body is also reduced by 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile. In the brain, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to modulate the activity of several neurotransmitters, which may contribute to its potential use in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to have anti-cancer and anti-inflammatory properties, which make it a potential therapeutic agent. However, one of the limitations of using 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile in lab experiments is its low yield of approximately 40%. This can make it difficult to produce large quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for research on 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile. One area of research is to further investigate its potential use in cancer treatment. Additionally, research can be conducted to determine the optimal dosage and administration of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile for therapeutic use. Further research can also be conducted to better understand the mechanism of action of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile and its potential use in treating neurological disorders. Finally, research can be conducted to improve the synthesis method of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile to increase its yield and make it more accessible for research purposes.
Conclusion
In conclusion, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile involves a multi-step process that requires the use of several reagents. 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to have potential therapeutic applications in several areas of research, including cancer research and neurological disorders. Further research is needed to better understand the mechanism of action of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile and its potential use in treating various diseases.
Métodos De Síntesis
The synthesis of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile involves a multi-step process that requires the use of several reagents. The first step involves the condensation of 2-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate to form 2-nitro-1-(cyclohexylmethyl)benzene. The second step involves the reduction of the nitro group to an amine group using sodium dithionite. The third step involves the cyclization of the amine group with malononitrile to form 2-spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile. The overall yield of the synthesis is approximately 40%.
Aplicaciones Científicas De Investigación
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to have potential therapeutic applications in several areas of research. One of the most promising areas is cancer research. Studies have shown that 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has anti-cancer properties and can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
5795-18-6 |
|---|---|
Nombre del producto |
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile |
Fórmula molecular |
C17H17N3 |
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
2-spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile |
InChI |
InChI=1S/C17H17N3/c18-11-14(12-19)16-15-7-3-2-6-13(15)10-17(20-16)8-4-1-5-9-17/h2-3,6-7,20H,1,4-5,8-10H2 |
Clave InChI |
VNLOWPWCLSIYRF-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=C(C#N)C#N)N2 |
SMILES canónico |
C1CCC2(CC1)CC3=CC=CC=C3C(=C(C#N)C#N)N2 |
Solubilidad |
0.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



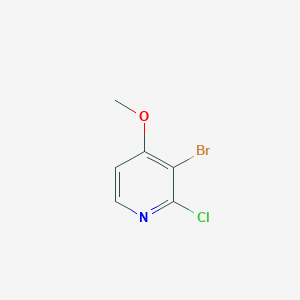
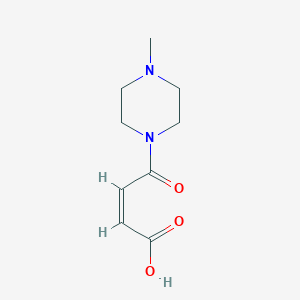
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
